2-({5'-Acetyl-3'-cyano-6'-methyl-1',4'-dihydro-[3,4'-bipyridin]-2'-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide
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Overview
Description
2-({5’-Acetyl-3’-cyano-6’-methyl-1’,4’-dihydro-[3,4’-bipyridin]-2’-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5’-Acetyl-3’-cyano-6’-methyl-1’,4’-dihydro-[3,4’-bipyridin]-2’-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of the acetyl, cyano, and methyl groups. The final step involves the formation of the acetamide linkage with the benzothiazole moiety. Common reagents used in these reactions include acetyl chloride, sodium cyanide, and methyl iodide, under conditions such as reflux and inert atmosphere to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-({5’-Acetyl-3’-cyano-6’-methyl-1’,4’-dihydro-[3,4’-bipyridin]-2’-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with biological targets.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5’-Acetyl-3’-cyano-6’-methyl-1’,4’-dihydro-[3,4’-bipyridin]-2’-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({5’-Acetyl-3’-cyano-6’-methyl-1’,4’-dihydro-[3,4’-bipyridin]-2’-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide include other bipyridine derivatives and benzothiazole-containing compounds. These might include:
- 2,2’-Bipyridine
- 2-Acetylpyridine
- Benzothiazole
Uniqueness
What sets 2-({5’-Acetyl-3’-cyano-6’-methyl-1’,4’-dihydro-[3,4’-bipyridin]-2’-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide apart is its unique combination of functional groups, which can confer specific properties and reactivity
Properties
Molecular Formula |
C23H19N5O2S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H19N5O2S2/c1-13-20(14(2)29)21(15-6-5-9-25-11-15)16(10-24)22(26-13)31-12-19(30)28-23-27-17-7-3-4-8-18(17)32-23/h3-9,11,21,26H,12H2,1-2H3,(H,27,28,30) |
InChI Key |
WOCOKRLRWZIFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC3=CC=CC=C3S2)C#N)C4=CN=CC=C4)C(=O)C |
Origin of Product |
United States |
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